molecular formula C9H7LiN2O4 B13487946 Lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate

Lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate

Cat. No.: B13487946
M. Wt: 214.1 g/mol
InChI Key: KTBDNTSBVQDQBC-UHFFFAOYSA-M
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Description

Lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a lithium ion, a nitropyridine moiety, and a cyclopropane carboxylate group.

Preparation Methods

The synthesis of lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate involves several steps. One common method includes the reaction of 5-nitropyridine-2-carboxylic acid with cyclopropane carboxylic acid under specific conditions to form the desired product . The reaction typically requires the use of a base, such as lithium hydroxide, to facilitate the formation of the lithium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound has potential biological activity, making it a candidate for studies in drug development and biochemical research.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may influence cellular processes through its interaction with key biomolecules .

Comparison with Similar Compounds

Lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:

    Lithium 1-(5-trifluoromethylpyridin-2-yl)cyclopropane-1-carboxylate: This compound has a trifluoromethyl group instead of a nitro group, which may result in different chemical and biological properties.

    1,2-Bis(5-nitropyridin-2-yl)disulfane: This compound contains two nitropyridine moieties linked by a disulfane bond, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7LiN2O4

Molecular Weight

214.1 g/mol

IUPAC Name

lithium;1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H8N2O4.Li/c12-8(13)9(3-4-9)7-2-1-6(5-10-7)11(14)15;/h1-2,5H,3-4H2,(H,12,13);/q;+1/p-1

InChI Key

KTBDNTSBVQDQBC-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CC1(C2=NC=C(C=C2)[N+](=O)[O-])C(=O)[O-]

Origin of Product

United States

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